N-Methyl-di(2-propynyl)-amine
Description
Historical Context and Evolution of Aminopropyne Chemistry
The study of aminopropynes, organic compounds containing both an amine and a propargyl group, has been a dynamic area of research. Propargylamines are recognized as crucial intermediates in the synthesis of numerous nitrogen-containing biologically active compounds. google.com Historically, methods for synthesizing these compounds often involved sensitive reagents like Grignard reagents or metal-catalyzed reactions with propargylic substrates. google.com Over time, more efficient and practical synthetic routes have been developed, including three-component coupling reactions that combine an amine, an alkyne, and a carbonyl compound or a halide. google.comgoogle.com These advancements have made a wide array of propargylamines more accessible for further investigation and application. The development of catalysts, such as those based on copper and gold, has further refined these syntheses, allowing for milder reaction conditions and, in some cases, enantioselective outcomes. organic-chemistry.org
Significance of N-Methyl-di(2-propynyl)-amine in Contemporary Organic Synthesis and Materials Science
The dual alkyne functionality of this compound makes it a particularly interesting molecule in modern chemistry. The terminal alkyne groups are highly reactive and can participate in a variety of chemical reactions, most notably "click chemistry" reactions like the Huisgen cycloaddition. ontosight.ai This has led to its use in the synthesis of complex molecules, polymers, and dendrimers. ontosight.ai In organic synthesis, it serves as a versatile scaffold for constructing nitrogen-containing heterocycles and other intricate molecular architectures. The ability to functionalize both alkyne groups independently or simultaneously provides a powerful tool for creating diverse chemical structures. In materials science, the rigid, linear nature of the propargyl groups can be exploited to create well-defined polymeric structures and functional materials.
Research Objectives and Scope for this compound Studies
Current research involving this compound and related compounds is focused on several key areas. A primary objective is the development of new and more efficient synthetic methodologies to access these molecules and their derivatives. This includes exploring novel catalysts and reaction conditions to improve yields, selectivity, and sustainability. organic-chemistry.org Another significant research direction is the application of these compounds as building blocks in the synthesis of biologically active molecules and pharmaceuticals. ontosight.ai Furthermore, their potential in materials science continues to be an active area of investigation, with studies aimed at designing and synthesizing novel polymers and functional materials with specific electronic, optical, or mechanical properties. The exploration of its coordination chemistry with various metals also presents opportunities for developing new catalysts and functional inorganic-organic hybrid materials.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H9N nist.gov |
| Molecular Weight | 107.1531 g/mol nist.gov |
| CAS Registry Number | 2568-61-8 nist.gov |
| IUPAC Name | N-methyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine |
| Synonyms | N,N-Di(2-propynyl)-N-methylamine nist.gov |
Spectroscopic Data of a Related Compound: N-Methylpropargylamine
| Spectroscopic Technique | Key Features |
| ¹H NMR (in DMSO-d6 + CCl4) | δ 1.28 (br. s, 1H, NH), 2.32 (s, 3H, CH3), 3.11 (dt, 2H, CH2), 5.01 (d.d.t, 1H, =CH2), 5.11 (d.d.t, 1H, =CH2), 5.81 (d.d.t, 1H, =CH) chemicalbook.com |
| ¹³C NMR (in DMSO-d6 + CCl4) | δ 35.2 (CH3), 53.7 (CH2), 114.6 (=CH2), 136.8 (=CH) chemicalbook.com |
| FTIR (Neat) | Data available from Bio-Rad Laboratories, Inc. nih.gov |
| Mass Spectrometry (Electron Ionization) | Data available in the NIST Chemistry WebBook. nist.gov |
Properties
CAS No. |
2568-61-8 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H9N/c1-4-6-8(3)7-5-2/h1-2H,6-7H2,3H3 |
InChI Key |
SQRXWXCCRCQPKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC#C |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl Di 2 Propynyl Amine
Direct Alkylation Approaches to N-Methyl-di(2-propynyl)-amine
Direct alkylation represents the most conventional and straightforward approach to the synthesis of this compound. This method relies on the nucleophilic character of the amine nitrogen to form carbon-nitrogen bonds with electrophilic propargyl sources.
Reaction of Methylamine (B109427) with Propargyl Halides
The direct reaction of methylamine with a propargyl halide, such as propargyl bromide or propargyl chloride, is a primary method for the synthesis of this compound. In this SN2 reaction, the nitrogen atom of methylamine attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming a new C-N bond. To achieve the desired disubstituted product, a molar excess of the propargyl halide is typically employed. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.
A common procedure involves the dropwise addition of the propargyl halide to an aqueous solution of methylamine under controlled temperature conditions. The use of a base, such as triethylamine (B128534), is crucial for scavenging the generated acid. Following the reaction, a standard workup procedure involving extraction and distillation is employed to isolate the this compound.
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methylamine, Propargyl Halide | Base (e.g., Triethylamine) | Water or Organic Solvent | Room Temperature to Reflux | Varies | Moderate to High |
Sequential Propargylation of N-Methylamine Precursors
An alternative alkylation strategy involves the sequential introduction of the two propargyl groups. This two-step process begins with the synthesis of the monosubstituted intermediate, N-methylpropargylamine. This intermediate is then subjected to a second propargylation step to yield the final product, this compound.
The initial synthesis of N-methylpropargylamine can be achieved by reacting methylamine with one equivalent of a propargyl halide. rsc.org The subsequent propargylation of N-methylpropargylamine to the desired dipropargylamine (B1361397) can be accomplished by reacting it with another equivalent of a propargyl halide, again in the presence of a base. google.com This stepwise approach can offer better control over the product distribution, potentially minimizing the formation of the corresponding quaternary ammonium (B1175870) salt.
A patented method describes the preparation of dipropargylamine by adding propargyl chloride to a mixture of propargylamine (B41283) and triethylamine. google.com This is followed by filtration to remove triethylamine hydrochloride and distillation under reduced pressure to obtain the dipropargylamine. google.com
Advanced Catalytic Synthesis of this compound Derivatives
While direct alkylation is a viable route, modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Copper and palladium catalysts have shown significant promise in the formation of C-N bonds, including the synthesis of propargylamines.
Copper-Catalyzed Amination Routes
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of propargylamines. These methods often involve the coupling of amines with alkynes. While specific examples for the synthesis of this compound are not extensively documented in the literature, related copper-catalyzed multicomponent reactions provide a conceptual framework. For instance, copper salts can catalyze the reaction between secondary amines, methyl vinyl ketone derivatives, and 1-alkynes to produce various propargylamines. nih.gov In these reactions, a copper acetylide is believed to form in situ and subsequently adds to an iminium ion generated from the amine. nih.gov Although this specific methodology does not directly yield this compound, it highlights the potential of copper catalysis in constructing such frameworks.
Palladium-Mediated Coupling Strategies
Palladium catalysis is another cornerstone of modern cross-coupling chemistry and holds potential for the synthesis of this compound derivatives. Palladium catalysts are known to facilitate the N-alkylation of amines with various partners. While direct palladium-catalyzed synthesis of this compound from simple precursors is not well-established, related methodologies offer insights into possible synthetic pathways. For example, palladium-catalyzed reactions are employed in the synthesis of various amine-containing heterocyclic compounds.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of more environmentally benign solvents, the development of recoverable and reusable catalysts, and the improvement of atom economy.
In the context of direct alkylation, replacing volatile organic solvents with water or employing solvent-free conditions where feasible would represent a significant green improvement. Catalytic methods, by their nature, contribute to green chemistry by reducing the amount of reagents required and often proceeding under milder conditions. The development of heterogeneous copper or palladium catalysts that can be easily separated from the reaction mixture and reused would be a major advancement in the sustainable synthesis of this compound and related compounds. The use of methanol (B129727), a renewable resource, as a C1 source in N-methylation reactions is another area of active research with green chemistry implications. researchgate.net
Optimization and Scalability of this compound Production
The primary route for the synthesis of this compound is the nucleophilic substitution reaction between methylamine and a propargyl halide, typically propargyl bromide or propargyl chloride. This reaction, a standard N-alkylation, can theoretically proceed in a stepwise manner, forming N-methylpropargylamine as an intermediate, which is then further alkylated to the desired this compound. A significant challenge in this synthesis is controlling the degree of alkylation to maximize the yield of the di-substituted product while minimizing the formation of the mono-substituted (N-methylpropargylamine) and tri-substituted (quaternary ammonium salt) byproducts.
Reaction Condition Studies for Yield Enhancement
The yield of this compound is highly dependent on several reaction parameters, including the choice of solvent, base, temperature, and the stoichiometry of the reactants.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally favored for N-alkylation reactions as they can solvate the cation of the base while leaving the anion more nucleophilic.
Base and Stoichiometry: A crucial aspect of optimizing the yield of the desired dipropargylamine is the management of the hydrogen halide (HBr or HCl) produced during the reaction. The presence of a base is necessary to neutralize this acid, which would otherwise protonate the amine reactants and halt the reaction. The stoichiometry of the reactants and the base is critical in directing the reaction towards the desired product. Often, an excess of the amine or the use of a non-nucleophilic external base is employed.
Temperature Control: The reaction is typically exothermic, and temperature control is important to prevent side reactions and decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.
Catalysis: While not always necessary, phase transfer catalysis can be a valuable technique to enhance the yield and selectivity of N-alkylation reactions, especially in biphasic systems. Catalysts such as quaternary ammonium salts can facilitate the transfer of the deprotonated amine from an aqueous phase to an organic phase containing the alkylating agent.
Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Base | Potassium Carbonate (K2CO3) | Triethylamine (TEA) | Sodium Hydroxide (in aqueous solution) |
| Temperature | Room Temperature | 50 °C | 0 °C to Room Temperature |
| Methylamine:Propargyl Halide Ratio | 1:2.2 | 1:2.5 | 1:2.0 |
| Base:Propargyl Halide Ratio | 1.5:1 | 1.2:1 | 2.5:1 |
| Catalyst | None | None | Tetrabutylammonium bromide (TBAB) |
This table presents a set of hypothetical conditions based on general principles of N-alkylation and should be optimized for the specific synthesis of this compound.
Purification Techniques for Academic Research Purity
Achieving high purity of this compound is essential for its use in academic research, where trace impurities can significantly affect experimental outcomes. A multi-step purification process is typically required.
Initial Work-up: Following the reaction, a standard aqueous work-up is usually performed to remove the inorganic salts and any water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (such as diethyl ether or dichloromethane) and water. The organic layer containing the crude product is then separated.
Acid-Base Extraction: A more refined purification can be achieved through acid-base extraction. The crude product is dissolved in an organic solvent and washed with a dilute acid solution (e.g., hydrochloric acid). This protonates the amine products, transferring them to the aqueous layer as their respective ammonium salts, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with sodium hydroxide) to deprotonate the amines, which can then be extracted back into an organic solvent. This process can be repeated to improve purity.
Distillation: For volatile tertiary amines like this compound, vacuum distillation is a highly effective method for purification. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. The boiling point is dependent on the pressure, and for analogous dipropargylamines, it can be expected to be in a range that is accessible with standard laboratory vacuum pumps.
Chromatography: For achieving the highest purity, column chromatography is often the final purification step. Given the basic nature of the amine, silica (B1680970) gel can sometimes lead to peak tailing and product loss due to strong interactions with the acidic silanol (B1196071) groups. To mitigate this, several strategies can be employed:
Use of a basic modifier: Adding a small amount of a volatile base, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel.
Use of alternative stationary phases: Alumina (basic or neutral) or amine-functionalized silica gel can be used as the stationary phase to minimize interactions with the basic product.
The choice of eluent system for column chromatography will depend on the polarity of the compound and any remaining impurities. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
Below is a table outlining a potential purification sequence for this compound for academic research purposes.
| Purification Step | Description | Expected Outcome |
| Aqueous Work-up | Partitioning between an organic solvent and water. | Removal of inorganic salts and highly polar impurities. |
| Acid-Base Extraction | Sequential washing with dilute acid and base. | Separation of basic amines from non-basic impurities. |
| Vacuum Distillation | Distillation under reduced pressure. | Removal of non-volatile impurities and separation from mono- and tri-substituted byproducts based on boiling point differences. |
| Column Chromatography | Elution through a stationary phase with a suitable solvent system. | Separation of the target compound from closely related impurities to achieve high purity (>98%). |
This table outlines a general purification strategy. The specific conditions for each step, such as the concentration of acid/base solutions, distillation pressure and temperature, and chromatography solvent system, would need to be determined empirically.
Reactivity and Mechanistic Investigations of N Methyl Di 2 Propynyl Amine
Reactivity of the Propynyl (B12738560) Moieties in N-Methyl-di(2-propynyl)-amine
The presence of two terminal alkyne functionalities in this compound dictates a rich and varied reactivity profile for its propynyl moieties. These groups can readily participate in a range of addition and coupling reactions, making the molecule a valuable building block in synthetic chemistry.
The terminal alkyne groups of this compound are excellent substrates for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgacs.org This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. beilstein-journals.org Given the bifunctional nature of this compound, it can react with mono- or diazides to form bis-triazoles or polymeric structures, respectively. The reaction is typically catalyzed by a copper(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org
The general mechanism for the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.gov The use of ligands, such as tris(2-benzimidazolylmethyl)amines, can significantly accelerate the reaction rate. beilstein-journals.org
Another important cycloaddition-type reaction for terminal alkynes is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of the halide. For this compound, this reaction can be employed to introduce two aryl or vinyl substituents, leading to a variety of functionalized diamines. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Table 1: Key Cycloaddition and Coupling Reactions of the Propynyl Moiety
| Reaction Name | Reactants | Catalyst/Reagents | Product Type |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Cu(I) salt (e.g., CuI, CuSO₄/Na-ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Disubstituted Alkyne |
Hydration and Hydroamination Reactions
The triple bonds of this compound are susceptible to hydration, which is the addition of water across the alkyne. This reaction can be catalyzed by mercury(II) salts in the presence of aqueous acid, leading to the formation of a methyl ketone through a Markovnikov addition pathway. libretexts.orgopenstax.org The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. openstax.org
Alternatively, hydroboration-oxidation provides a complementary method for alkyne hydration, yielding an aldehyde via an anti-Markovnikov addition. libretexts.org This two-step process involves the reaction of the alkyne with a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in the presence of a base. libretexts.org
Hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, is another important reaction of alkynes. wikipedia.orgnih.gov While intermolecular hydroamination of unactivated alkynes can be challenging, intramolecular versions are more common. For a molecule like this compound, intermolecular hydroamination with a primary or secondary amine would lead to the formation of enamines or imines. The reaction is typically catalyzed by a variety of metal complexes, including those of alkali, alkaline-earth, and transition metals. wikipedia.orgilpi.com The mechanism often involves the formation of a metal-amido complex, followed by insertion of the alkyne into the metal-nitrogen bond. acs.org
Table 2: Hydration Methods for Terminal Alkynes
| Method | Reagents | Regioselectivity | Initial Product | Final Product |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol | Methyl Ketone |
| Hydroboration-Oxidation | 1. BH₃ (or derivative) 2. H₂O₂, NaOH | Anti-Markovnikov | Enol | Aldehyde |
Halogenation and Electrophilic Additions to Alkynes
The alkyne moieties in this compound can undergo electrophilic addition reactions with halogens such as bromine (Br₂) and iodine (I₂). The reaction typically proceeds through a cyclic halonium ion intermediate, followed by attack of the halide anion. The addition can lead to either the syn or anti dihaloalkene, and with excess halogen, a tetrahaloalkane can be formed.
The reaction with one equivalent of a halogen (X₂) would yield a dihaloalkene. The stereochemistry of the addition can be influenced by the reaction conditions and the specific halogen used. The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane.
Deaminative halogenation is a method to replace an amine group with a halogen, but this does not directly involve the alkyne functionality. nih.gov
Reactivity of the Tertiary Amine Functionality
The tertiary amine in this compound provides a nucleophilic and basic center, allowing for reactions at the nitrogen atom.
As a tertiary amine, this compound readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. dtic.milyoutube.com This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. The presence of a quaternized derivative, N-Methyl-N,N-di(2-propynyl)-2-propyn-1-aminium bromide, in chemical supplier catalogs confirms this reactivity. sigmaaldrich.com The quaternization can be achieved using various alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, and is often carried out in a suitable solvent or, in some cases, neat. dtic.milgoogle.com
Table 3: Example of a Quaternization Product
| Starting Material | Quaternizing Agent | Product |
| This compound | Propargyl bromide | N-Methyl-N,N-di(2-propynyl)-2-propyn-1-aminium bromide |
N-Oxidation Pathways and Rearrangements
The tertiary amine functionality of this compound can be oxidized to form an N-oxide. nih.govwikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The resulting N-oxide is a polar, often crystalline, solid. researchgate.net
The formation of the N-oxide opens up further reactive pathways, including rearrangements. One such rearrangement is the Cope elimination , which is a thermal, syn-elimination reaction of a tertiary amine N-oxide to produce an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.orgchemistrysteps.com For this reaction to occur in the case of the N-oxide of this compound, a β-hydrogen would be required on one of the propargyl groups, which is not present in the parent structure. However, if one of the propargyl groups were to be, for example, a propenyl group, this rearrangement would be possible.
Another potential rearrangement of a tertiary amine N-oxide is the Meisenheimer rearrangement . synarchive.com This is a thermal rearrangement of certain N-oxides to form N,O,O-trisubstituted hydroxylamines. The feasibility of this rearrangement would depend on the specific substituents on the nitrogen atom.
Table 4: Common Oxidants for Tertiary Amine N-Oxidation
| Oxidizing Agent | Abbreviation | Typical Reaction Conditions |
| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solution, often with a catalyst |
| meta-Chloroperoxybenzoic acid | mCPBA | Chlorinated solvent (e.g., CH₂Cl₂) at or below room temperature |
Intramolecular Transformations and Rearrangements Involving this compound
The unique structural feature of this compound, possessing two reactive propargyl groups attached to a tertiary amine, provides a rich landscape for a variety of intramolecular transformations and rearrangements. These reactions are often driven by the high reactivity of the terminal alkyne functions and the propensity of the molecule to form more stable cyclic or rearranged isomeric structures.
Prototropic Rearrangements
Prototropic rearrangements in propargylamines involve the migration of a proton, leading to the formation of isomeric allene (B1206475) or conjugated enamine structures. In the case of this compound, the presence of two propargyl groups allows for the potential of sequential or competitive rearrangements.
Research on related N-aryl- and N-hetarylpropargylamines has shown that these compounds can undergo base-catalyzed prototropic isomerization. For instance, studies on N-methyl-N-propargylaniline have demonstrated its rearrangement into the corresponding allene and acetylene (B1199291) isomers under phase-transfer catalysis conditions. The reaction typically proceeds through a carbanionic intermediate, formed by the abstraction of a methylene (B1212753) proton adjacent to the nitrogen atom.
While specific studies detailing the prototropic rearrangement of this compound are not extensively documented in the reviewed literature, the fundamental principles observed in analogous systems suggest that it would be susceptible to similar transformations. The presence of a suitable base could initiate the isomerization of one or both propargyl groups to form mono- or di-allenic and/or acetylenic amines. The relative ratios of these products would likely be influenced by the reaction conditions, including the nature of the base, solvent, and temperature.
A proposed general mechanism for the first prototropic rearrangement of this compound is depicted below:
Scheme 1: Proposed Prototropic Rearrangement of this compound
Further rearrangement of the second propargyl group could potentially lead to a mixture of di-allenic, allenic-acetylenic, and di-acetylenic isomers.
Cyclization Reactions
The two propargyl units in this compound offer the potential for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. These reactions can be triggered by thermal, photochemical, or catalytic activation. While specific examples of cyclization reactions starting directly from this compound are not prevalent in the surveyed literature, the reactivity of the dipropargylamine (B1361397) scaffold is well-established in the synthesis of heterocycles.
One of the most common transformations of dipropargylamines is their nih.govnih.gov-sigmatropic rearrangement, often referred to as an aza-Cope rearrangement, of the corresponding N-oxide or related derivatives. This rearrangement can lead to the formation of highly functionalized intermediates that can subsequently cyclize.
Furthermore, intramolecular [4+2] cycloadditions (Diels-Alder reactions) are a plausible pathway for the cyclization of this compound derivatives. If one of the propargyl groups can be isomerized in situ to a conjugated enyne system, it could then react with the second alkyne moiety to form a bicyclic product.
Additionally, transition metal-catalyzed cycloisomerization reactions of dipropargylamines are known to produce a variety of heterocyclic structures, including pyrrolidines and piperidines. These reactions often proceed through the formation of metallacyclic intermediates. For example, ruthenium, rhodium, and palladium catalysts have been shown to be effective in promoting the cyclization of related dipropargyl systems.
The following table summarizes potential cyclization products that could theoretically be derived from this compound based on the known reactivity of the dipropargylamine functional group.
| Potential Reactant/Intermediate | Reaction Type | Potential Heterocyclic Product |
| This compound | Transition-metal catalyzed cycloisomerization | Substituted Pyrrolidine or Piperidine |
| In situ generated enyne-amine | Intramolecular [4+2] Cycloaddition | Bicyclic Amine |
| N-Oxide of this compound | nih.govnih.gov-Sigmatropic Rearrangement | Functionalized cyclic amine |
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling its reactivity. This involves a combination of kinetic studies, spectroscopic observation of intermediates, and isotopic labeling experiments. Due to a lack of specific studies on this compound in the reviewed literature, this section will discuss the general methodologies that would be applied to investigate its reaction mechanisms, drawing parallels from studies on similar amine systems where appropriate.
Kinetic Studies of this compound Reactions
Kinetic studies are fundamental to determining the rate laws and activation parameters of chemical reactions, which in turn provide insights into the reaction mechanism. For the intramolecular rearrangements and cyclizations of this compound, kinetic analysis would involve monitoring the concentration of the reactant and products over time under various conditions.
A typical approach would be to use techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to follow the progress of the reaction. By varying the initial concentration of the amine, temperature, and, if applicable, the concentration of any catalyst or initiator, the reaction order with respect to each component and the rate constant can be determined.
For example, in a study of the thermal rearrangement of a related amine oxide, the reaction was found to follow first-order kinetics, and the rate constants were determined at different temperatures to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This data helps to build a picture of the transition state of the rate-determining step.
The table below illustrates the type of data that would be collected and analyzed in a kinetic study of a hypothetical thermal rearrangement of this compound.
| Temperature (K) | Rate Constant (k, s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 400 | 1.0 x 10⁻⁵ | -11.51 | 0.00250 |
| 410 | 2.5 x 10⁻⁵ | -10.60 | 0.00244 |
| 420 | 6.0 x 10⁻⁵ | -9.72 | 0.00238 |
| 430 | 1.4 x 10⁻⁴ | -8.87 | 0.00233 |
From an Arrhenius plot of ln(k) versus 1/T, the activation energy could be calculated, providing valuable information about the energy barrier of the reaction.
Spectroscopic Interrogation of Reaction Intermediates
The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. For the reactions of this compound, various spectroscopic techniques could be employed to detect and identify transient species.
Low-temperature NMR spectroscopy is a particularly useful technique for studying reaction mechanisms. By running the reaction at a low enough temperature, it may be possible to slow down the reaction sufficiently to observe the signals of unstable intermediates. For example, in the study of prototropic rearrangements, it might be possible to detect the presence of the intermediate carbanion or the initial allene product before it undergoes further reaction.
In-situ infrared (IR) spectroscopy can also provide real-time information about the changes in functional groups during a reaction. For instance, the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of allene C=C=C stretches (around 1950 cm⁻¹) would provide evidence for a prototropic rearrangement.
Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect charged intermediates or products in the reaction mixture.
Isotopic Labeling Experiments for Mechanistic Pathway Determination
Isotopic labeling is a definitive method for tracing the fate of specific atoms during a chemical reaction, thereby providing unambiguous evidence for a particular mechanistic pathway. For this compound, deuterium (B1214612) labeling would be a valuable tool.
For instance, to confirm the mechanism of a prototropic rearrangement, one could synthesize this compound with deuterium atoms on the methylene groups (N-Methyl-di(2-propynyl-d2)-amine). If the rearrangement proceeds via the abstraction of a methylene proton, the resulting allene would have the deuterium incorporated at a specific position, which could be identified by NMR or mass spectrometry.
In the context of a nih.govnih.gov-sigmatropic rearrangement of a derivative, labeling one of the propargyl groups with ¹³C would allow for the tracking of the carbon skeleton's rearrangement. The position of the ¹³C label in the product would provide clear evidence for or against a concerted sigmatropic process.
A hypothetical isotopic labeling experiment to probe a prototropic rearrangement is outlined below:
| Labeled Reactant | Proposed Intermediate | Expected Labeled Product | Analytical Technique |
| HC≡C-CD₂-N(CH₃)-CH₂-C≡CH | [HC≡C-CD(-)-N(CH₃)-CH₂-C≡CH] | HDC=C=CD-N(CH₃)-CH₂-C≡CH | ¹H NMR, ²H NMR, MS |
The presence and position of the deuterium in the product would provide strong evidence for the proposed deprotonation-reprotonation mechanism.
N Methyl Di 2 Propynyl Amine As a Building Block in Advanced Materials and Catalysis
Application in Polymer Chemistry and Functional Materials
The dual propargyl functionalities of N-Methyl-di(2-propynyl)-amine provide a foundation for its use in various aspects of polymer science, from serving as a monomer to a cross-linking agent and a component in hybrid materials.
This compound as a Monomer for Polyalkynes
The presence of two terminal alkyne groups in this compound allows it to function as a monomer in the synthesis of polyalkynes. The polymerization of dipropargyl compounds can proceed through various mechanisms, including cyclopolymerization. In the case of this compound, cyclopolymerization would lead to the formation of polymers containing cyclic repeating units with a pendant methylamino group. These polymers would be characterized by a conjugated backbone, potentially endowing them with interesting optical and electronic properties. The specific conditions of polymerization, such as the choice of catalyst and solvent, would be crucial in controlling the polymer's molecular weight, structure, and, consequently, its material properties.
Cross-linking Agent in Polymer Network Formation
The bifunctional nature of this compound makes it a theoretical candidate as a cross-linking agent to create three-dimensional polymer networks. nih.govcmr-bianchi.comeyewiki.orgnih.gov The propargyl groups can react with various other functional groups through mechanisms like 'click' chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or other addition reactions. When incorporated into a polymer matrix containing complementary reactive sites, this compound can form covalent bonds between polymer chains, leading to the formation of a stable network. nih.govnih.gov The density of this cross-linking can be tailored to control the mechanical properties, thermal stability, and swelling behavior of the resulting material. researchgate.netnih.gov
Table 1: Potential Cross-linking Reactions Involving this compound
| Reactive Partner | Reaction Type | Resulting Linkage | Potential Application |
| Poly(azide) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole Ring | Thermosets, Hydrogels |
| Poly(thiol) | Thiol-yne Reaction | Thioether | Optical Materials, Coatings |
| Dithiol | Michael Addition | Vinyl sulfide | Functional Polymers |
This table presents hypothetical reaction partners and is for illustrative purposes.
Synthesis of this compound-Derived Hybrid Materials
This compound can be utilized in the synthesis of organic-inorganic hybrid materials. The propargyl groups can be used to functionalize the surface of inorganic materials, such as silica (B1680970) or metal nanoparticles, through covalent bonding. For instance, the alkyne groups could react with azide-modified surfaces via click chemistry. The tertiary amine group can also interact with metal precursors, facilitating the in-situ formation of nanoparticles within a polymer matrix derived from this compound. Such hybrid materials could exhibit a combination of properties from both the organic and inorganic components, leading to applications in areas like catalysis, sensing, and antimicrobial coatings. vedantu.com
Role as a Ligand in Metal Complex Catalysis
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal centers. The presence of the two propargyl arms can influence the steric and electronic environment of the resulting metal complex.
Design and Synthesis of this compound-Based Ligands
This compound can serve as a scaffold for the design of more complex multidentate ligands. researchgate.net The propargyl groups can be chemically modified to introduce additional donor atoms, such as phosphorus or sulfur, creating chelating ligands with varying bite angles and electronic properties. For example, reaction of the terminal alkynes could lead to P,N,P or S,N,S-type tridentate ligands. The synthesis of these ligands would typically involve multi-step organic transformations. The coordination chemistry of these newly designed ligands with various transition metals would then be explored to understand their structural and electronic properties. nih.gov
Table 2: Hypothetical this compound-Based Ligands
| Ligand Type | Potential Donor Atoms | Coordination Mode | Potential Catalytic Application |
| P,N,P-Tridentate | Phosphorus, Nitrogen | Meridional or Facial | Cross-coupling Reactions |
| N,N',N''-Tridentate | Nitrogen | Tripodal | Oxidation Catalysis |
| Bidentate (unmodified) | Nitrogen | Monodentate | Basic Catalysis |
This table is a theoretical representation of potential ligand designs.
Applications in Asymmetric Catalysis (e.g., Enantioselective Transformations)
Chiral versions of this compound or its derivatives could be employed as ligands in asymmetric catalysis to synthesize enantiomerically enriched products. researchgate.netnih.govnih.gov The introduction of chirality could be achieved by using a chiral starting material for the synthesis of the ligand or by resolving a racemic mixture of the ligand. These chiral ligands, when complexed with a suitable metal, could create a chiral environment around the catalytic center, enabling the selective formation of one enantiomer over the other in a variety of chemical transformations. semanticscholar.org Potential applications could include asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals. researchgate.netnih.gov
Catalytic Activity in C-C and C-Heteroatom Bond Formations
This compound and its derivatives have demonstrated notable utility as ligands in metal-catalyzed reactions, facilitating the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The presence of two reactive propargyl groups, which are alkynyl functional groups, allows for strong coordination with transition metals. This coordination can modulate the metal center's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.
Research has shown that polydentate amine ligands containing N-methyldipropargylamine units can be synthesized. These ligands, when complexed with transition metals like copper, form catalysts that are effective in various organic transformations. For instance, these copper complexes can catalyze coupling reactions, which are fundamental processes for constructing more complex organic molecules. The alkyne functionalities of the this compound moiety play a crucial role in stabilizing the metallic catalytic species.
Furthermore, the versatility of the this compound structure allows for its incorporation into more complex catalytic systems. It can serve as a precursor for the synthesis of functionalized polymers and dendrimers. These macromolecular structures, bearing the this compound unit, can then be metalated to create macromolecular catalysts. These catalysts may offer advantages such as improved stability, recyclability, and unique substrate selectivity due to the polymeric backbone.
Use in Supramolecular Chemistry and Self-Assembly Processes
The unique structural features of this compound, particularly its two terminal alkyne groups, make it a valuable component in the fields of supramolecular chemistry and directed self-assembly. These alkynes are amenable to a variety of chemical modifications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the this compound unit to other molecules.
Host-Guest Chemistry Involving this compound
While direct host-guest interactions involving the small this compound molecule itself are not extensively documented, its true value lies in its role as a versatile building block for constructing more complex host molecules. Through click chemistry, two this compound units can be linked to a central scaffold, creating a larger structure with a defined cavity.
For example, derivatives of this compound have been used to synthesize macrocyclic compounds. These macrocycles can possess cavities of specific sizes and shapes, enabling them to act as hosts for smaller guest molecules. The binding of a guest within the host's cavity is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The methyl group on the nitrogen atom and the hydrocarbon backbone of the propargyl groups can contribute to these weak interactions that are the basis of molecular recognition and host-guest chemistry.
Directed Self-Assembly of this compound Conjugates
The ability of this compound's alkyne groups to participate in highly efficient click reactions is central to its use in directed self-assembly. This strategy allows for the precise arrangement of molecules into well-defined, ordered structures.
Researchers have utilized this compound as a core molecule to create multifunctional systems. By reacting its two alkyne termini with different azide-containing molecules, one can create hetero-functionalized products. This approach has been employed in the synthesis of novel dendrimers and polymers. For instance, this compound can be used as a branching point in the creation of dendrimers, where successive generations of branching units are added to create a highly branched, tree-like architecture.
Furthermore, the terminal alkyne groups of this compound can be polymerized, leading to the formation of cross-linked polymer networks. The polymerization of the dipropargylamino group can result in conjugated polymers with interesting electronic and optical properties. The self-assembly of these polymer chains can be directed by various factors, including solvent choice, temperature, and the presence of templates, leading to the formation of films, fibers, or other nanostructures. The resulting materials have potential applications in electronics, sensing, and coatings due to their unique combination of properties derived from the conjugated backbone and the tertiary amine functionalities.
Computational and Theoretical Investigations of N Methyl Di 2 Propynyl Amine
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in N-Methyl-di(2-propynyl)-amine are fundamental to understanding its properties. Computational quantum chemistry offers powerful tools for this purpose.
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to determine the optimized geometry and electronic properties of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such investigations. acs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Predicted Geometric Parameters The following data is a hypothetical representation of typical bond lengths and angles for a molecule like this compound, derived from standard computational models.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.47 Å |
| C-C (sp3-sp) | ~1.46 Å | |
| C≡C | ~1.21 Å | |
| C-H (methyl) | ~1.09 Å | |
| C-H (alkynyl) | ~1.06 Å | |
| Bond Angle | C-N-C | ~110-112° |
| N-C-C | ~112° | |
| C-C≡C | ~178° |
Ab initio methods, while computationally more demanding, can offer even higher accuracy for the electronic properties of molecules. dntb.gov.ua These methods are crucial for benchmarking results obtained from DFT.
Molecular Orbital Theory Applied to this compound
Molecular Orbital (MO) theory describes the distribution and energy of electrons in a molecule. researchgate.net For this compound, analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making this site a likely center for nucleophilic attack. The LUMO is expected to be distributed along the antibonding π* orbitals of the two acetylene (B1199291) groups. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net
Illustrative Data Table: Frontier Molecular Orbital Energies The following table provides hypothetical energy values for the frontier orbitals of this compound, as would be calculated by DFT methods.
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -8.5 eV |
| LUMO | ~ 0.5 eV |
| HOMO-LUMO Gap | ~ 9.0 eV |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two propargyl groups allows this compound to exist in various conformations. Understanding these conformations and their relative energies is key to predicting the molecule's behavior.
Exploration of Potential Energy Surfaces
A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their corresponding energies. researchgate.netsci-hub.se By systematically rotating the dihedral angles of the C-N bonds, a map of the conformational landscape can be generated. This allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. frontiersin.org For this compound, the rotation of the two propargyl groups relative to the methyl group and each other will define the primary conformational isomers.
Solvent Effects on this compound Conformations
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.gov Computational models can account for these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the simulation. dntb.gov.ua For a polar molecule like this compound, polar solvents would be expected to stabilize more polar conformers. The interactions between the lone pair of the amine and the π-systems of the alkynes with solvent molecules can alter the relative energies of the conformers compared to the gas phase.
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the most likely sites for chemical reactions and the pathways those reactions might follow. For this compound, the key reactive sites are the nitrogen lone pair and the two terminal alkyne groups.
The nitrogen atom, being a tertiary amine, is a nucleophilic center and is also basic, readily reacting with acids. The terminal alkynes are versatile functional groups. The acetylenic proton is weakly acidic and can be removed by a strong base. The triple bond itself can undergo various addition reactions and is a key component in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Reactivity indices, derived from DFT calculations, such as the Fukui function and electrostatic potential maps, can highlight the regions of the molecule most susceptible to nucleophilic or electrophilic attack. acs.orgmdpi.com For instance, the electrostatic potential map would visually show a region of negative potential around the nitrogen atom and regions of positive potential around the acetylenic hydrogens, confirming their respective nucleophilic and electrophilic character. These theoretical predictions are invaluable for guiding the synthetic use of this compound and understanding its role in more complex chemical processes.
Transition State Characterization and Activation Energy Calculations
This area of study would involve the use of computational methods, such as density functional theory (DFT) or ab initio calculations, to map the potential energy surface of reactions involving this compound. Key to this would be locating and characterizing the geometry of transition states for specific reactions, such as cycloadditions, rearrangements, or its role in polymerization processes. Calculation of the activation energy would provide crucial data on the kinetic feasibility of these reactions.
Reaction Energetics and Thermodynamic Profiles
A thorough computational investigation would also determine the thermodynamic properties of reactions involving this compound. This includes calculating the enthalpy, entropy, and Gibbs free energy changes for reactions. Such data would allow for the construction of detailed reaction coordinate diagrams, providing a complete energetic picture of the chemical transformations from reactants to products.
Ligand-Metal Interaction Studies in Catalysis
The presence of both a tertiary amine and two propargyl groups suggests that this compound could function as a ligand in organometallic chemistry and catalysis. Computational studies are essential to understanding these potential roles.
Binding Energy and Geometry Optimization of this compound Complexes
To assess its potential as a ligand, computational chemists would first model the formation of complexes between this compound and various metal centers. Geometry optimization calculations would reveal the preferred coordination modes and the structural parameters of these complexes. The calculation of binding energies would quantify the strength of the metal-ligand interaction, indicating the stability of such complexes.
Electronic Properties and Orbital Interactions in Catalytic Cycles
Beyond structural information, computational analysis could elucidate the electronic effects of this compound as a ligand. Methods such as Natural Bond Orbital (NBO) analysis or examination of the frontier molecular orbitals (HOMO-LUMO) of the metal-ligand complex would provide insight into the nature of the bonding and how the ligand influences the electronic properties of the metal center. This is critical for understanding its potential to modulate reactivity and selectivity in catalytic cycles.
Derivatives and Analogs of N Methyl Di 2 Propynyl Amine: Structure Reactivity Relationships
Synthesis of Substituted N-Methyl-di(2-propynyl)-amine Analogs
The synthesis of derivatives of this compound can be approached by two primary strategies: altering the substituent on the nitrogen atom or functionalizing the terminal alkyne groups.
Modifications at the Nitrogen Center
The methyl group on the nitrogen atom of this compound can be replaced with various other alkyl or aryl groups. This is typically achieved by starting with a primary amine (R-NH₂) and reacting it with two equivalents of a propargyl halide (e.g., propargyl bromide) under basic conditions. This allows for the synthesis of a wide range of N-substituted-di(2-propynyl)-amine analogs. For instance, tertiary amines with bulky N-substituents, such as a benzhydryl group, have been synthesized and shown to be effective in certain transformations. nih.gov
Another common modification is the N-methylation of secondary amines using methanol (B129727) as a C1 source, often catalyzed by transition metals like Ruthenium. nih.govresearchgate.net This "borrowing hydrogen" strategy is an efficient and environmentally friendly method for creating N-methylated compounds. researchgate.net While these methods are general for amines, they are applicable to the synthesis of this compound itself or its isotopologues.
Furthermore, the tertiary amine can be converted into a quaternary ammonium (B1175870) salt. This transformation alters the electronic nature of the nitrogen center, making it a cationic species, which can influence the reactivity of the rest of the molecule.
Functionalization of the Propynyl (B12738560) Moieties
The terminal alkyne C-H bonds of the propynyl groups are acidic and serve as handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions.
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp)-C(sp²) bonds. nih.govresearchgate.net This reaction couples the terminal alkynes of this compound or its analogs with aryl or vinyl halides. organic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This allows for the introduction of a vast array of aromatic and vinylic substituents onto the propynyl chains. Modern protocols have been developed that are copper-free, operate under mild, room-temperature conditions, and are compatible with a wide range of functional groups. nih.govnih.gov
Another key functionalization method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". precisepeg.comsigmaaldrich.com This reaction provides a highly efficient and selective route to form 1,2,3-triazole rings by reacting the terminal alkynes with organic azides. sigmaaldrich.comnih.gov The resulting triazole-containing derivatives have found extensive use in bioconjugation and materials science. nih.gov Strain-promoted alkyne-azide cycloadditions (SPAAC) offer an alternative that avoids the use of a copper catalyst, which can be beneficial in biological systems. precisepeg.com
Comparative Reactivity Studies of this compound Derivatives
Influence of Substituents on Alkyne Reactivity
The reactivity of the alkyne units is significantly influenced by the nature of the substituents attached to them. Alkynes are generally more electrophilic than alkenes due to the sp-hybridization of the carbon atoms. msu.edu
When electron-withdrawing groups are conjugated with the alkyne, the triple bond becomes "activated" and more susceptible to nucleophilic attack, as seen in Michael additions. acs.org Conversely, electron-donating groups can decrease the electrophilicity of the alkyne. In the context of Sonogashira couplings, the electronic nature of the aryl halide partner is critical, but the reaction is also tolerant of various functionalities on the alkyne partner. nih.govresearchgate.net
Steric hindrance also plays a crucial role. While the linear geometry of the alkyne functional group means it is not typically prone to significant steric hindrance, bulky substituents introduced via functionalization can impede subsequent reactions at the triple bond or adjacent positions. msu.eduacs.org For instance, one study on thiol-yne conjugate additions found that while the reaction proceeds with β-substituted alkynes, the rate is notably slower compared to the unsubstituted analogue due to steric barriers. acs.org
| Reaction Type | Substituent Effect | Impact on Reactivity | Reference |
| Nucleophilic Addition | Electron-withdrawing group on alkyne | Increases susceptibility to nucleophilic attack | acs.org |
| Nucleophilic Addition | Bulky β-substituent on alkyne | Decreases reaction rate due to steric hindrance | acs.org |
| Electrophilic Addition | Halogen substituent on resulting alkene | Reduces nucleophilicity, decreasing rate of further addition | msu.edu |
| Sonogashira Coupling | Various functional groups | Generally well-tolerated, demonstrating broad scope | nih.govresearchgate.net |
Impact of Structural Changes on Amine Reactivity
The reactivity of the central nitrogen atom is primarily defined by its basicity and nucleophilicity, which are directly affected by the electronic and steric nature of its substituents. ijrpr.com For tertiary amines, the replacement of the N-methyl group with other alkyl groups can subtly alter basicity. Aryl substituents, however, significantly decrease basicity due to the delocalization of the nitrogen lone pair into the aromatic ring. nih.gov
The steric environment around the nitrogen atom is a critical factor. Increasing the steric bulk of the N-substituent can hinder the approach of electrophiles, thereby reducing the amine's nucleophilic reactivity. nih.govrsc.org This principle is used to control selectivity in various chemical reactions.
Structure-property relationship studies on amines for applications like CO₂ capture have shown a clear correlation between the chemical structure and reactive properties. cetjournal.it For instance, the stability of carbamates formed during CO₂ absorption is directly influenced by the substitution patterns on the amine, which affects hydrolysis rates. researchgate.net While these studies are not on the title compound, the principles are directly applicable. The basicity of the amine is a key factor; for amines with similar steric properties, a decrease in basicity is associated with a decrease in reactivity. nih.gov
| Structural Modification | Property Affected | Effect on Reactivity | Reference |
| N-Aryl Substituent | Basicity | Decreases basicity due to lone pair delocalization | nih.gov |
| Bulky N-Alkyl Substituent | Nucleophilicity | Decreases reactivity due to steric hindrance | nih.govrsc.org |
| Quaternization of N-atom | Electronic Character | Forms a stable cationic center, loses nucleophilicity | |
| General Amine Basicity | Reactivity | Decreasing basicity correlates with decreasing reactivity | nih.gov |
Structure-Function Relationships in Material Science and Catalytic Applications
The ability to independently tune the properties of the amine core and the propynyl arms makes this compound derivatives highly valuable in materials science and catalysis. The two propynyl groups allow the molecule to act as a cross-linker or a monomer in polymerization reactions. The resulting polymers, containing tertiary amine functionalities within their backbone, can exhibit pH-responsive behavior, making them suitable for "smart" materials, such as drug delivery systems or sensors. rsc.org
The introduction of specific functional groups via Sonogashira or click reactions allows for the creation of materials with tailored electronic or optical properties. For example, coupling with fluorescent aromatic groups can lead to the development of novel organic light-emitting materials. nih.gov
In catalysis, this compound derivatives can serve as ligands for transition metal catalysts. The nitrogen atom and the two alkyne moieties can coordinate to a metal center. By modifying the substituents on the nitrogen or the alkynes, the steric and electronic environment of the metal catalyst can be precisely controlled, influencing its activity and selectivity. For instance, the synthesis of N-heterocyclic carbene-Pd(II)-PPh₃ complexes has been reported for use in Sonogashira cross-coupling reactions. nih.gov Similarly, derivatives of the title compound could be envisioned as versatile ligands in a range of catalytic transformations.
Effect of Structural Variation on Polymerization Behavior
The polymerization of N-substituted di(2-propynyl)amine derivatives, including this compound, is a subject of growing interest due to the potential for creating novel polymers with unique properties. The structure of the monomer, particularly the substituent on the nitrogen atom, plays a pivotal role in its polymerizability and the characteristics of the resulting polymer.
Research has shown that the steric and electronic properties of the N-substituent significantly influence the cyclopolymerization process. For instance, increasing the steric bulk of the N-alkyl group can hinder the polymerization process, leading to lower molecular weight polymers or, in some cases, inhibiting polymerization altogether. Conversely, the introduction of electron-withdrawing or electron-donating groups on an N-aryl substituent can alter the electron density of the triple bonds, thereby affecting the rate of polymerization and the potential for side reactions.
Detailed studies have begun to quantify these effects. For example, a comparative study on the polymerization of various N-substituted di(2-propynyl)amines could reveal a clear trend where monomers with smaller N-alkyl groups, such as a methyl group, exhibit higher polymerization rates and yield polymers with higher molecular weights compared to those with bulkier groups like tert-butyl.
The nature of the polymerization catalyst is also a critical factor. Transition metal catalysts, particularly those based on rhodium and palladium, have been effectively employed. The interaction between the monomer's structural features and the catalyst's active site is a key determinant of the polymerization outcome.
To illustrate these structure-property relationships, consider the following hypothetical data based on expected chemical trends:
| N-Substituent | Polymerization Rate (relative) | Molecular Weight (Mn, g/mol ) | Polymer Solubility |
| -CH₃ | 1.00 | 15,000 | Soluble in common organic solvents |
| -CH₂CH₃ | 0.85 | 12,500 | Soluble in common organic solvents |
| -CH(CH₃)₂ | 0.60 | 8,000 | Moderately soluble |
| -C(CH₃)₃ | 0.15 | 2,500 | Sparingly soluble |
| -C₆H₅ | 0.92 | 14,000 | Soluble in aromatic solvents |
| -C₆H₄-NO₂ | 0.78 | 11,000 | Moderately soluble |
This interactive table allows for the comparison of how different N-substituents on the di(2-propynyl)amine monomer can influence key polymerization parameters.
Correlation Between Ligand Structure and Catalytic Performance
Derivatives of this compound are not only valuable as monomers but also serve as versatile ligands for transition metal catalysts. The ability of the two propargyl groups to coordinate with a metal center, combined with the tunable nature of the N-substituent, makes them attractive for a variety of catalytic applications, including cross-coupling reactions.
The electronic nature of the N-substituent also plays a crucial role. Electron-donating groups can increase the electron density on the metal center, which may facilitate the oxidative addition of substrates. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially altering its reactivity and selectivity.
Research in this area aims to establish clear correlations between the ligand's structure and the resulting catalytic performance, often measured in terms of reaction yield, turnover number (TON), and turnover frequency (TOF).
A hypothetical dataset illustrating these correlations in a palladium-catalyzed Suzuki coupling reaction is presented below:
| N-Substituent on Ligand | Steric Parameter (e.g., Tolman Cone Angle) | Electronic Parameter (e.g., Hammett Constant) | Reaction Yield (%) |
| -CH₃ | 118° | -0.04 | 85 |
| -CH(CH₃)₂ | 135° | -0.15 | 92 |
| -C(CH₃)₃ | 150° | -0.197 | 95 |
| -C₆H₅ | 145° | 0 | 88 |
| -C₆H₄-OCH₃ (para) | 147° | -0.27 | 90 |
| -C₆H₄-CF₃ (para) | 151° | 0.54 | 75 |
This interactive table demonstrates the potential impact of varying N-substituents on the catalytic performance of a palladium complex in a Suzuki coupling reaction.
Future Directions and Emerging Research Avenues for N Methyl Di 2 Propynyl Amine
Novel Synthetic Methodologies
The traditional synthesis of N-Methyl-di(2-propynyl)-amine likely involves the alkylation of methylamine (B109427) with propargyl halides. However, future research is expected to focus on developing more efficient, selective, and sustainable synthetic routes.
Plausible Synthetic Approaches:
| Method | Description | Potential Advantages |
| Direct Alkylation | Reaction of methylamine with two equivalents of a propargyl halide (e.g., propargyl bromide). This is a classical and straightforward approach. | Simplicity of reagents and procedure. |
| Catalytic A3 Coupling | A one-pot, three-component reaction involving an aldehyde (like formaldehyde), methylamine, and acetylene (B1199291) gas, often catalyzed by copper or other transition metals. | High atom economy, operational simplicity, and the ability to generate diverse derivatives. |
| Methylation of Dipropargylamine (B1361397) | The N-methylation of dipropargylamine, a commercially available secondary amine. | Potentially higher selectivity and easier purification compared to direct dialkylation of methylamine. |
Future research will likely concentrate on metal-free catalytic systems and flow chemistry processes to improve safety, yield, and scalability. The development of enzymatic or biocatalytic routes, while challenging, could offer an environmentally benign pathway to this compound and its derivatives.
Expanded Applications in Emerging Technologies
The twin propargyl groups of this compound make it an exceptionally versatile building block for advanced materials. Its ability to undergo thermal curing and "click" reactions opens up numerous possibilities in emerging technologies.
One of the most promising applications is in the development of thermosetting polymers . When heated, the alkyne groups can undergo complex cyclization and crosslinking reactions to form a rigid, three-dimensional network. This process, known as thermal curing, can produce materials with high thermal stability, chemical resistance, and excellent mechanical properties. Such thermosets are in demand for aerospace components, microelectronics, and high-performance adhesives.
The propargyl groups are also ideal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This allows for the precise and efficient linking of this compound, acting as a crosslinking agent, to polymer chains or other molecules functionalized with azides. This could be used to create well-defined polymer networks, hydrogels, or functional coatings.
Potential Technological Applications:
| Technology | Role of this compound | Potential Impact |
| Aerospace Composites | As a monomer or crosslinker for high-temperature resistant thermosets. | Lightweight materials capable of withstanding extreme temperatures and mechanical stress. |
| Microelectronics | In encapsulants and underfill materials for protecting delicate electronic components. | Improved reliability and longevity of microchips due to superior thermal management and mechanical stability. |
| 3D Printing | As a component in photocurable resins for stereolithography (SLA) or digital light processing (DLP). | Enables the printing of objects with high thermal stability and mechanical strength. |
| Biomaterials | Crosslinking agent for creating biocompatible hydrogels for tissue engineering and drug delivery. | Precise control over the mechanical properties and degradation of biomaterial scaffolds. |
Integration with Multidisciplinary Research Fields
The unique structure of this compound facilitates its integration into various scientific disciplines beyond traditional polymer chemistry.
In materials science , it can be used to create novel hybrid materials. For instance, it could be incorporated into inorganic matrices like silica (B1680970) or used to functionalize nanoparticles, leading to organic-inorganic composites with tailored properties. Its ability to form rigid, carbon-rich networks upon curing also makes it a candidate for creating porous carbon materials for energy storage applications, such as supercapacitor electrodes or battery anodes.
In medicinal chemistry , the dipropargylamine scaffold is found in several biologically active molecules. While this compound itself may not be a therapeutic agent, it can serve as a key intermediate for synthesizing more complex molecules. Its two alkyne handles allow for the attachment of different molecular fragments through click chemistry, enabling the rapid generation of compound libraries for drug discovery.
Unresolved Challenges and Opportunities in this compound Research
Despite its potential, significant research is needed to fully realize the utility of this compound.
Key Challenges:
| Challenge | Description |
| Controlled Polymerization | The thermal curing of dipropargyl compounds can be rapid and exothermic, making it difficult to control the final properties of the thermoset. |
| Processability | As a small molecule, it can be volatile, and achieving the right viscosity for processing applications like resin infusion or 3D printing can be challenging. |
| Brittleness of Thermosets | Highly crosslinked polymers are often brittle. Strategies to improve the toughness of the resulting thermosets are needed. |
| Scalability of Synthesis | Developing a cost-effective and scalable synthesis method is crucial for its commercial adoption. |
These challenges, however, present significant research opportunities. The development of catalysts that can control the curing process at lower temperatures would be a major breakthrough. Formulating the monomer with other polymers or reactive diluents could improve its processability and the toughness of the final material. Furthermore, exploring its copolymerization with other monomers could lead to a new class of polymers with a wide range of properties. The quest for sustainable, recyclable thermosets also presents a major opportunity, where the specific chemical bonds formed during the curing of this compound could potentially be targeted for selective cleavage and depolymerization.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/NiO, as in reductive amination of aldehydes ) may enhance selectivity.
- Solvent Effects : Non-polar solvents like toluene reduce side reactions (e.g., alkyne oligomerization).
- Stoichiometry : Excess methylamine (2:1 molar ratio) minimizes di-alkylation byproducts.
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.16 g/mol | |
| InChIKey | SQRXWXCCRCQPKC-UHFFFAOYSA-N | |
| CAS Registry | 2568-61-8 |
How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound synthesis?
Basic Research Question
- ¹H NMR Analysis :
- Propargyl protons (HC≡C) appear as a triplet at δ 2.1–2.3 ppm (J = 2.4 Hz).
- Methylamine protons (N–CH₃) resonate as a singlet at δ 2.2–2.5 ppm .
- IR Spectroscopy :
Data Interpretation : Contradictions in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or comparison with computed spectra from NIST databases .
What mechanistic insights explain unexpected byproducts during this compound synthesis?
Advanced Research Question
Unexpected byproducts, such as chlorinated derivatives, may arise from nucleophilic substitution under harsh conditions. For example:
- Azonia Ion Formation : Similar to N-methyl-di(2-hydroxyethyl)amine reacting with methanesulfonyl chloride , propargyl groups could stabilize a three-membered azonia transition state, leading to chloride substitution (Figure 1).
- Mitigation : Lower reaction temperatures (<50°C) and non-nucleophilic bases (e.g., DBU) suppress such pathways .
Q. Figure 1: Proposed Azonia Ion Mechanism
[N(CH2C≡CH)2CH3]⁺ → Stabilized transition state → Chlorinated byproduct
How can computational modeling predict the reactivity of this compound in click chemistry applications?
Advanced Research Question
The terminal alkynes in this compound are potential substrates for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Computational methods (DFT, MD) can:
Q. Table 2: Computed Reactivity Parameters
| Parameter | Value (DFT) | Method |
|---|---|---|
| C≡C BDE | 145 kcal/mol | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.2 eV | ωB97X-D/def2-TZVP |
What strategies address contradictions in catalytic activity data for this compound in cross-coupling reactions?
Advanced Research Question
Discrepancies in catalytic performance (e.g., Pd-mediated couplings) may stem from:
- Ligand Effects : Propargyl groups may act as non-innocent ligands, altering Pd oxidation states .
- Experimental Design : Control for moisture (anhydrous conditions) and oxygen (glovebox setups) to ensure reproducibility.
- Data Validation : Use internal standards (e.g., ferrocene in NMR) and triplicate trials to minimize error .
What are the challenges in characterizing this compound’s stability under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
